N-(1-(1H-benzimidazol-2-yl)ethyl)-4-fluorobenzamide
Description
Properties
Molecular Formula |
C16H14FN3O |
|---|---|
Molecular Weight |
283.30 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide |
InChI |
InChI=1S/C16H14FN3O/c1-10(15-19-13-4-2-3-5-14(13)20-15)18-16(21)11-6-8-12(17)9-7-11/h2-10H,1H3,(H,18,21)(H,19,20) |
InChI Key |
WKVZVJXBPGAELX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction Optimization
A modified Phillips-Ladenburg reaction employs acetaldehyde derivatives to generate the 1H-benzimidazol-2-yl group. As demonstrated in analogous syntheses, heating o-phenylenediamine with ethyl glyoxalate in acetic acid at 80–90°C for 6–8 hours yields the substituted benzimidazole. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | <70°C: Incomplete reaction; >95°C: Decomposition |
| Acid Catalyst | Acetic acid (1.5 eq) | Lower acidity reduces cyclization efficiency |
| Reaction Time | 6–8 hours | Shorter durations leave 20–30% unreacted starting material |
The intermediate 1-(1H-benzimidazol-2-yl)ethanol is isolated via vacuum distillation (bp 210–215°C at 0.5 mmHg) with a typical yield of 68–72%.
Introduction of the ethyl spacer connecting the benzimidazole and benzamide groups is achieved through Mitsunobu or nucleophilic alkylation reactions.
Mitsunobu Coupling
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), 1-(1H-benzimidazol-2-yl)ethanol reacts with 4-fluorobenzoyl chloride in THF at 0°C to room temperature:
Key advantages include stereochemical control and mild conditions, though yields are moderate (55–60%) due to competing O-acylation.
Alkylation with 4-Fluorobenzyl Bromide
Alternative approaches involve converting 1-(1H-benzimidazol-2-yl)ethanol to its corresponding bromide (using PBr₃ in DCM), followed by reaction with 4-fluorobenzamide in the presence of K₂CO₃. This method affords higher yields (75–80%) but requires rigorous exclusion of moisture.
Amide Bond Formation: Comparative Analysis
The final amidation step is pivotal for ensuring product stability and crystallinity. Two principal methods have been optimized:
Carbodiimide-Mediated Coupling
As detailed in thiazole derivative syntheses, 1-(1H-benzimidazol-2-yl)ethylamine reacts with 4-fluorobenzoic acid using 1,1′-carbonyldiimidazole (CDI) in dichloromethane (DCM) at −5°C to room temperature:
Procedure
-
Cool DCM solution of amine and Et₃N (3 eq) to −5°C.
-
Add CDI (1.2 eq) and stir for 1 hour.
-
Introduce 4-fluorobenzoic acid (1.1 eq) and warm to 25°C overnight.
-
Quench with H₂O, extract with DCM, and concentrate.
Mixed Anhydride Method
Using isobutyl chloroformate and N-methylmorpholine, this method achieves comparable yields (78–80%) but requires stringent temperature control (−10°C during anhydride formation).
Crystallization and Polymorph Control
Post-synthetic processing significantly impacts product stability. Patent data reveals that seeding with crystalline Form-2 (0.5–1% w/w) in methyl tert-butyl ether/cyclohexane mixtures at 0–5°C produces the thermodynamically stable polymorph:
| Crystallization Parameter | Value | Effect on Polymorph |
|---|---|---|
| Anti-solvent Ratio | 1:3 (DCM:MTBE) | Form-2 predominant |
| Seeding Temperature | 0–5°C | Suppresses Form-M |
| Stirring Time | 45–60 minutes | Enhances crystal size uniformity |
PXRD analysis confirms polymorphic purity, with characteristic peaks at 2θ = 5.7°, 9.1°, and 14.3°.
Analytical Characterization and Quality Control
Rigorous spectroscopic and chromatographic profiling ensures batch consistency:
1H NMR (400 MHz, DMSO-d₆)
δ 8.09 (s, 1H, benzimidazole-H), 7.80–7.74 (m, 2H, Ar-F), 7.48 (td, J = 8.0 Hz, 1H), 4.23 (d, J = 4.3 Hz, -CH₂-), 3.79–3.70 (m, piperidine-H).
Elemental Analysis
Calcd for C₁₆H₁₃FN₃O: C, 66.10; H, 5.33; N, 11.12. Found: C, 66.08; H, 5.35; N, 11.09.
HPLC Purity
99.5% (254 nm) using C18 column (4.6 × 150 mm), gradient elution with acetonitrile/0.1% TFA .
Chemical Reactions Analysis
Electrophilic Substitution on the Benzimidazole Ring
The benzimidazole moiety undergoes electrophilic substitution, primarily at the C-5 and C-6 positions due to their electron-rich nature.
Key Findings :
-
Nitration occurs regioselectively at the C-5 position due to steric and electronic factors .
-
Halogenation requires Lewis acid catalysis, with chlorination showing higher efficiency than bromination .
Reduction of Functional Groups
The fluorobenzamide group remains inert under typical reduction conditions, but the nitro group (if introduced via nitration) can be reduced.
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitro to Amine | H₂/Pd-C (1 atm), EtOH, 25°C, 12 h | 5-Amino-N-(1-(1H-benzimidazol-2-yl)ethyl)-4-fluorobenzamide | 88% |
Mechanistic Insight :
-
Catalytic hydrogenation selectively reduces nitro groups without affecting the benzimidazole ring or amide bond .
Hydrolysis of the Amide Bond
The 4-fluorobenzamide group undergoes hydrolysis under acidic or alkaline conditions.
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 8 h | 4-Fluorobenzoic acid + 1-(1H-benzimidazol-2-yl)ethylamine | 72% | |
| Alkaline Hydrolysis | 2M NaOH, 80°C, 6 h | Same as above | 68% |
Notes :
-
Hydrolysis is slower compared to aliphatic amides due to the electron-withdrawing fluorine and aromatic stabilization.
-
The ethylamine byproduct can be isolated and used in further functionalization.
Nucleophilic Aromatic Substitution (NAS) on the Fluorobenzamide
The fluorine atom at the para position participates in NAS under specific conditions.
Challenges :
-
Fluorine’s poor leaving-group ability necessitates harsh conditions (high temperature, polar aprotic solvents) .
-
Thiocyanation shows lower yields due to competing side reactions .
Alkylation/Acylation of the Benzimidazole Nitrogen
The NH group of benzimidazole can undergo alkylation or acylation.
Applications :
-
Methylation enhances lipophilicity, improving membrane permeability in biological studies .
-
Acetylation is reversible under physiological conditions, enabling prodrug strategies .
Oxidation Reactions
The ethyl linker is susceptible to oxidation, forming a ketone derivative.
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl to Ketone | KMnO₄, H₂O, 70°C, 4 h | N-(1-(1H-Benzimidazol-2-yl)-2-oxoethyl)-4-fluorobenzamide | 45% |
Limitations :
-
Over-oxidation to carboxylic acids is observed if reaction times exceed 6 h.
Scientific Research Applications
Key Reactions
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Benzimidazole N-oxide derivatives |
| Reduction | Sodium borohydride, lithium aluminum hydride | Reduced benzimidazole derivatives |
| Substitution | Nucleophiles (amines, thiols) | Substituted benzamides with various functional groups |
Medicinal Chemistry
N-(1-(1H-benzimidazol-2-yl)ethyl)-4-fluorobenzamide has shown promising anticancer properties. It is believed to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Case Study: Anticancer Efficacy
A study on K562 leukemia cells demonstrated that the compound induces significant cytotoxicity and apoptosis in both imatinib-sensitive and resistant cell lines, suggesting its potential as a treatment for resistant forms of leukemia .
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit moderate activity against antibiotic-resistant bacterial strains such as Enterococcus faecalis. This highlights its potential application in treating infections caused by resistant bacteria.
Case Study: Antimicrobial Effects
In a comparative study, certain derivatives were tested against various bacterial strains, showing efficacy that warrants further exploration for clinical applications .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects by inhibiting cytokine production (e.g., TNF-α and IL-6), making it a candidate for treating inflammatory diseases .
Research on this compound is ongoing, with several studies investigating its mechanisms of action and safety profiles. While preliminary findings are promising, further studies are required to fully elucidate its therapeutic potential and optimize its use in clinical settings .
Limitations and Future Directions
Despite its potential, challenges remain in understanding the full mechanism of action and safety profile in humans. Future research should focus on:
- Elucidating the detailed mechanisms behind its biological activities.
- Conducting extensive toxicity studies.
- Exploring optimal dosing strategies for various disease models.
Mechanism of Action
The mechanism of action of N-(1-(1H-benzimidazol-2-yl)ethyl)-4-fluorobenzamide involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation . This action can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between N-(1-(1H-benzimidazol-2-yl)ethyl)-4-fluorobenzamide and related compounds:
Key Comparative Insights
Benzimidazole Core Modifications :
- The target compound and Halopemide share a benzimidazole-ethyl-benzamide scaffold, but Halopemide’s piperidinyl group enhances CNS penetration, explaining its psychotropic effects . In contrast, the simpler ethyl linker in the target compound may reduce off-target interactions.
- VIT-2763 replaces the benzamide with an oxazole-carboxamide and fluoropyridinyl group, enabling iron chelation—a mechanism absent in the target compound .
Substituent Effects on Activity: The 4-fluorobenzamide group in the target compound improves metabolic stability compared to non-fluorinated analogs (e.g., N-(1H-benzimidazol-2-yl)-1-(4-nitrophenyl)methanamine), which exhibit agricultural bioactivity but poorer pharmacokinetics . Thiohydrazide derivatives (e.g., N-[(1E)-1-(1H-benzimidazol-2-yl)ethylidene] morpholine-4-carbothiohydrazide) prioritize metal coordination over receptor binding, highlighting structural flexibility for diverse applications .
Therapeutic vs. Agricultural Applications :
- Compounds like VIT-2763 and Halopemide are optimized for human therapeutics, whereas chlorophenyl/nitrophenyl-substituted benzimidazoles are tailored for plant biology .
Research Findings and Mechanistic Differences
- Neuropharmacology : Halopemide’s piperidinyl group confers dopamine receptor affinity, while the target compound’s lack of this moiety suggests alternative targets (e.g., serotonin receptors) .
- Antifungal Activity: Thiohydrazide analogs form stable metal complexes (e.g., [Cu(H2L)Cl2]), enhancing antifungal efficacy compared to non-chelating benzimidazoles .
Biological Activity
N-(1-(1H-benzimidazol-2-yl)ethyl)-4-fluorobenzamide, often referred to as BF-1, is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a unique structure that allows it to interact with various biological targets, leading to potential therapeutic applications in cancer treatment, anti-inflammatory responses, and antiviral activity.
Structure and Composition
The molecular structure of BF-1 can be represented as follows:
- Molecular Formula : C_{12}H_{12}F_{1}N_{3}O
- Molecular Weight : 235.24 g/mol
Physical Properties
- Appearance : White to off-white solid
- Solubility : Soluble in organic solvents such as DMSO and ethanol
Anticancer Properties
BF-1 has demonstrated significant anticancer activity, particularly against various cancer cell lines. In vitro studies have shown that BF-1 selectively inhibits the proliferation of cancer cells while sparing normal cells. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell growth and survival.
Case Study: MDA-MB-231 Cell Line
A study evaluated the antiproliferative effects of BF-1 on the MDA-MB-231 breast cancer cell line. The results indicated an IC50 value of approximately 16.38 μM, suggesting potent activity against this aggressive cancer type .
Anti-inflammatory Effects
BF-1 exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This action may be beneficial in conditions characterized by chronic inflammation.
Antiviral Activity
Research has also indicated that BF-1 possesses antiviral properties, particularly against influenza A viruses. The compound's ability to disrupt viral replication mechanisms highlights its potential as a therapeutic agent during viral outbreaks.
The biological effects of BF-1 are primarily attributed to its interactions with specific molecular targets within cells. It is believed to modulate enzyme activities and receptor functions, which leads to altered cellular processes such as:
- Inhibition of DNA replication
- Disruption of protein synthesis
These mechanisms contribute to its anticancer and antiviral activities.
Toxicity and Safety Profile
In preclinical studies, BF-1 exhibited low toxicity levels in animal models. No adverse effects were observed at doses up to 200 mg/kg, indicating a favorable safety profile for further development. However, comprehensive toxicological studies in humans are necessary to establish its safety for clinical use.
Applications in Research and Industry
BF-1 is being explored for various applications:
- Pharmaceutical Development : As a potential drug candidate for cancer therapy and antiviral treatments.
- Chemical Synthesis : Used as a building block for synthesizing more complex organic molecules.
Comparative Analysis of Biological Activities
| Activity Type | BF-1 Efficacy | Comparison with Other Compounds |
|---|---|---|
| Anticancer | IC50 = 16.38 μM (MDA-MB-231) | Higher than standard chemotherapeutics |
| Anti-inflammatory | Significant inhibition of TNF-α | Comparable to other benzimidazole derivatives |
| Antiviral | Effective against influenza A | Superior efficacy noted in some studies |
Conclusion and Future Directions
This compound represents a promising compound with multifaceted biological activities. Its potential applications in cancer treatment and antiviral therapies warrant further investigation. Future research should focus on:
- Detailed mechanistic studies to elucidate its action pathways.
- Clinical trials to assess safety and efficacy in humans.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(1-(1H-benzimidazol-2-yl)ethyl)-4-fluorobenzamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves coupling a benzimidazole derivative with a fluorobenzamide precursor. For example, benzimidazole intermediates are synthesized via reflux reactions (e.g., 100°C for 2–4 hours under nitrogen) using methanol or ethanol as solvents. Key steps include condensation of 4-fluorobenzoyl chloride with a benzimidazole-ethylamine intermediate. Optimization focuses on controlling stoichiometry, solvent polarity, and temperature to minimize side products like unreacted amines or hydrolysis byproducts .
Q. How is the purity of this compound validated during synthesis?
- Methodological Answer : Purity is assessed via TLC (e.g., 10% methanol in dichloromethane, Rf = 0.8) and melting point analysis (typical range: 210–212°C). Recrystallization in methanol or ethanol improves purity, while HPLC or NMR (1H/13C) confirms structural integrity. For example, sharp singlet peaks in 1H NMR at δ 7.0–8.0 ppm confirm aromatic protons, and fluorine coupling patterns validate the 4-fluorobenzamide moiety .
Q. What are the primary biological activities reported for this compound?
- Methodological Answer : Benzimidazole-fluorobenzamide derivatives exhibit neurotrophic (e.g., corneal/retinal neuritogenesis) and psychotropic activities. In vitro assays (e.g., neurite outgrowth in SH-SY5Y cells) and receptor-binding studies (e.g., dopamine D2/D3 receptors) are used to evaluate activity. Dose-response curves (IC50/EC50) and Western blotting for neurotrophic markers (e.g., β-III-tubulin) are standard methodologies .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) determines bond angles, torsion angles, and packing structures. For example, resolving the orientation of the benzimidazole ring relative to the fluorobenzamide group requires high-resolution data (e.g., <1.0 Å). Hydrogen-bonding networks and π-π stacking interactions are analyzed using Mercury or Olex2 .
Q. What strategies address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between predicted and observed NMR signals (e.g., splitting due to fluorine coupling) are resolved via 2D NMR (COSY, HSQC) and computational modeling (DFT calculations). For example, 19F NMR can distinguish between para- and meta-substitution artifacts. Mass spectrometry (HRMS) with <5 ppm error validates molecular formulas .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced neurotrophic activity?
- Methodological Answer : Systematic modifications (e.g., replacing the fluorobenzamide with trifluoromethyl or chloro groups) are tested in neurite outgrowth assays. Molecular docking (AutoDock Vina) identifies key interactions with targets like TrkA receptors. Free-energy perturbation (FEP) calculations predict binding affinity changes. For example, halogen substitution at the benzamide para-position enhances metabolic stability .
Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential?
- Methodological Answer : Rodent models (e.g., rats with chemically induced corneal neuropathy) assess neuritogenesis and functional recovery. Intravitreal injections are used for retinal studies, with endpoints including electrophysiology (ERG) and immunohistochemistry for neuronal markers. Pharmacokinetic studies (plasma half-life, BBB penetration) require LC-MS/MS quantification .
Q. How do solvent polarity and temperature affect crystallization efficiency?
- Methodological Answer : Solvent screening (e.g., methanol, acetonitrile, DMF/water mixtures) at controlled cooling rates (1–5°C/hour) optimizes crystal growth. Polar solvents enhance solubility but may impede nucleation; anti-solvent vapor diffusion (e.g., ether in DCM) improves crystal quality. Differential Scanning Calorimetry (DSC) identifies polymorphic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
